molecular formula C19H14F2N4O2 B10933654 N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933654
M. Wt: 368.3 g/mol
InChI Key: KEFAIVVWNDQLRL-UHFFFAOYSA-N
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Description

N~4~-(2,4-Difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluorophenyl group, a furyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Furyl Group: The furyl group can be attached through a Suzuki coupling reaction using a furylboronic acid and a suitable palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl aldehydes.

    Reduction: Reduction reactions can occur at the difluorophenyl group, resulting in the formation of partially or fully reduced phenyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Furyl ketones, furyl aldehydes.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted pyrazolopyridine derivatives.

Scientific Research Applications

N~4~-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-Difluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide: This compound shares the difluorophenyl and furyl groups but differs in the core structure and functional groups.

    2-(2,4-Difluorophenyl)pyridine: This compound contains the difluorophenyl group and a pyridine core but lacks the pyrazolopyridine structure and carboxamide group.

The uniqueness of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F2N4O2

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14F2N4O2/c1-10-17-12(19(26)23-14-6-5-11(20)8-13(14)21)9-15(16-4-3-7-27-16)22-18(17)25(2)24-10/h3-9H,1-2H3,(H,23,26)

InChI Key

KEFAIVVWNDQLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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